2-(3,4-dimethylphenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione
Overview
Description
2-(3,4-dimethylphenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring with a thione group
Scientific Research Applications
2-(3,4-dimethylphenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with ethylmethylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazolidine derivatives.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione: Lacks the methyl group, which may influence its chemical properties.
Uniqueness
2-(3,4-dimethylphenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione is unique due to the presence of both ethyl and methyl groups on the triazolidine ring, which can enhance its stability and reactivity compared to similar compounds. This structural feature may also contribute to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-5-13(4)14-12(17)16(15-13)11-7-6-9(2)10(3)8-11/h6-8,15H,5H2,1-4H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIPNSXZWPPCJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC(=C(C=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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